molecular formula C8H8N2OS B6223503 6-amino-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one CAS No. 2763781-01-5

6-amino-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one

Cat. No. B6223503
CAS RN: 2763781-01-5
M. Wt: 180.2
InChI Key:
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Description

6-Amino-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one, also known as AMTP, is a heterocyclic compound which has gained attention in recent years due to its potential applications in a variety of scientific research areas. This compound is a member of the thienopyridine family, which is composed of aromatic molecules with a sulfur-containing ring system. AMTP has a variety of properties that make it an attractive research compound, including its low toxicity, low solubility, and its ability to bind to a variety of proteins.

Scientific Research Applications

6-amino-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one has a variety of potential applications in scientific research. It has been used as a ligand in the study of proteins, and has been used to study the binding of drugs to proteins. It has also been used in the study of enzyme kinetics and in the study of protein-protein interactions. In addition, this compound has been used in the study of cellular signaling pathways, and has been used to study the effects of drugs on cell growth and differentiation.

Mechanism of Action

The mechanism of action of 6-amino-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one is not completely understood. However, it is thought to bind to proteins through its sulfur-containing ring system. This binding is thought to alter the protein's conformation, which in turn can affect its function. It is also thought to interact with other molecules, such as small molecules and ions, which can also affect the protein's function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is thought to interact with proteins in a variety of ways, which can result in changes in the protein's activity. In addition, it has been shown to interact with other molecules, such as small molecules and ions, which can also affect the protein's function.

Advantages and Limitations for Lab Experiments

The use of 6-amino-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one in laboratory experiments has several advantages. It is a relatively simple compound to synthesize, and its low toxicity and low solubility make it an ideal research compound. In addition, its ability to bind to proteins makes it an attractive compound for studying protein-protein interactions. However, the use of this compound in laboratory experiments also has some limitations. Its low solubility can make it difficult to use in certain experiments, and its binding to proteins can make it difficult to study certain biological processes.

Future Directions

The potential future directions for the use of 6-amino-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one in scientific research are numerous. Its ability to bind to proteins makes it an attractive compound for studying protein-protein interactions, and its low toxicity and low solubility make it an ideal research compound for studying cellular signaling pathways. In addition, its ability to interact with other molecules, such as small molecules and ions, could be used to study the effects of drugs on cell growth and differentiation. Furthermore, its ability to bind to proteins could be used to study the effects of drugs on enzyme kinetics. Finally, its ability to bind to proteins could be used to study the binding of drugs to proteins, and could be used to develop new drugs and therapies.

Synthesis Methods

The synthesis of 6-amino-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one is a relatively simple process, and several different methods for its production have been developed. The most commonly used method is the reaction of 2-aminothiophene and 4-methylpyridine in the presence of a base such as sodium hydroxide. This reaction results in the formation of the desired product, this compound. Other methods of synthesis include the reaction of 2-aminothiophene with 4-methylpyridine in the presence of a palladium catalyst, and the reaction of 2-aminothiophene with 3-methylpyridine in the presence of a base.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-amino-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one involves the synthesis of the thieno[3,2-b]pyridine ring system followed by the introduction of the amino and methyl groups at appropriate positions.", "Starting Materials": [ "2-cyanopyridine", "2-chloro-3-methylthiophene", "ammonia", "methyl iodide", "sodium hydride", "potassium carbonate", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 2-(2-chloro-3-methylthiophen-5-yl)pyridine by reacting 2-chloro-3-methylthiophene with 2-cyanopyridine in the presence of potassium carbonate and acetic acid.", "Step 2: Synthesis of 6-chloro-4-methylthieno[3,2-b]pyridine by reacting 2-(2-chloro-3-methylthiophen-5-yl)pyridine with sodium hydride in the presence of dimethylformamide.", "Step 3: Synthesis of 6-amino-4-methylthieno[3,2-b]pyridine by reacting 6-chloro-4-methylthieno[3,2-b]pyridine with ammonia in ethanol.", "Step 4: Synthesis of 6-amino-4-methyl-4H,7H-thieno[3,2-b]pyridine-7-one by reacting 6-amino-4-methylthieno[3,2-b]pyridine with methyl iodide in the presence of potassium carbonate and acetic acid." ] }

CAS RN

2763781-01-5

Molecular Formula

C8H8N2OS

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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